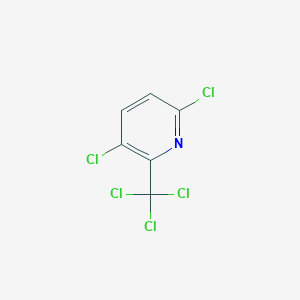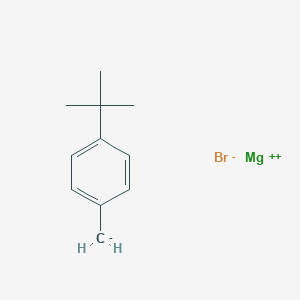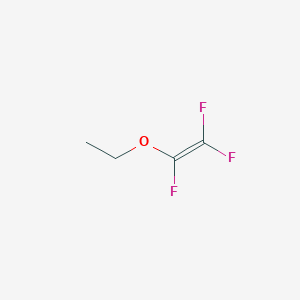
N-(2-Chlorophenyl)-2-hydroxybenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which was prepared by condensation of 3-methoxybenzoic acid with an intermediate containing a chlorothieno[3,2-d]pyrimidinyl group . Similarly, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was synthesized using a hydrogenation and esterification process . These methods could potentially be adapted for the synthesis of "N-(2-Chlorophenyl)-2-hydroxybenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, as seen with 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and N-(2,4-Dichlorophenyl)benzamide . These studies reveal the conformation of the amide group and the relative orientations of the aromatic rings, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including intramolecular cyclization during the reduction of chloro-NN-diphenylbenzamides . The reactivity of the chlorophenyl group and the amide bond is critical in determining the types of chemical transformations that "N-(2-Chlorophenyl)-2-hydroxybenzamide" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and biological activity, are influenced by their molecular structure. For instance, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were studied in different solutions . These properties are essential for predicting the behavior of "N-(2-Chlorophenyl)-2-hydroxybenzamide" in various environments.
Relevant Case Studies
Several papers discuss the biological activity of benzamide derivatives. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against various human cancer cell lines , and 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide exhibited antitumor activity . These findings suggest that "N-(2-Chlorophenyl)-2-hydroxybenzamide" may also possess biological activities worth exploring.
Applications De Recherche Scientifique
Application in Dye Synthesis
N-(2-Chlorophenyl)-2-hydroxybenzamide has been utilized in the synthesis of new disazo dyes. These dyes, synthesized using N-(2-Chlorophenyl)-2-hydroxybenzamide as a coupling component, have shown good coloring power and have been characterized through various techniques like thin-layer chromatography and HPLC. Their structures were confirmed by FT/IR and 13C-NMR spectroscopy, and the CIELAB color space was used for color measurements (Grad, Simu, Muntean, & Ilia, 2013).
Anticancer Potential
In cancer research, derivatives of N-(2-Chlorophenyl)-2-hydroxybenzamide have shown promising results. Specific derivatives have exhibited significant cytotoxicity against various human cancer cell lines, including breast, prostate, cervical cancer, and leukemia cells. These compounds have also shown activity in nuclear factor-kappa B (NFκB), V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS), and mitochondria transmembrane potential assays, highlighting their potential as anticancer agents (Tang et al., 2017).
Antibacterial Activity
Research has been conducted on chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, including those derived from N-(2-Chlorophenyl)-2-hydroxybenzamide, for their antibacterial properties. These compounds have shown good activity against Gram-positive bacteria but not against Gram-negative strains. The antibacterial activity of these compounds remains unaltered by complexation with β-cyclodextrin (Ienascu et al., 2022).
Antiviral Applications
Derivatives of N-(2-Chlorophenyl)-2-hydroxybenzamide have been explored as potent inhibitors of human adenovirus (HAdV). These compounds have shown sub-micromolar to low micromolar potency against HAdV and are considered for further studies to treat HAdV infections, especially in immunocompromised patients (Xu et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIQAGIXMXTUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877093 | |
| Record name | 2'-CL SALICYLANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-2-hydroxybenzamide | |
CAS RN |
1697-18-3 | |
| Record name | NSC63709 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-CL SALICYLANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



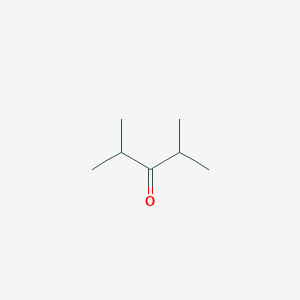
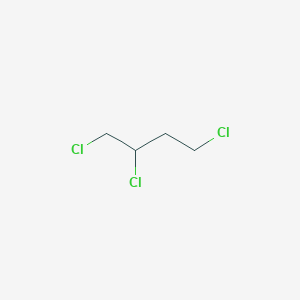
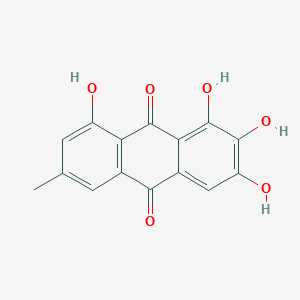
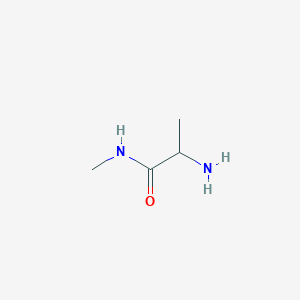
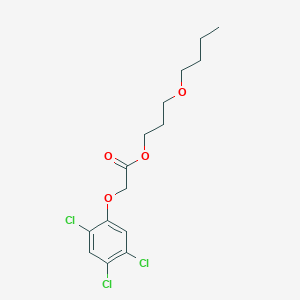
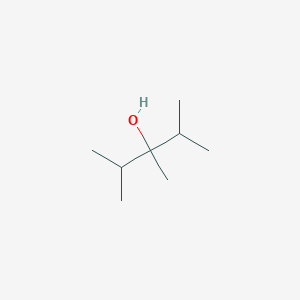
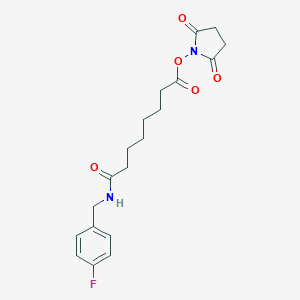
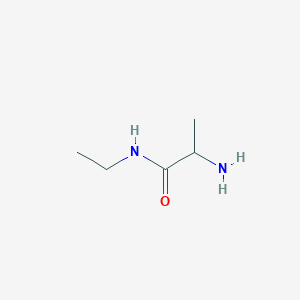
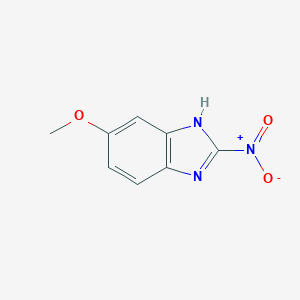
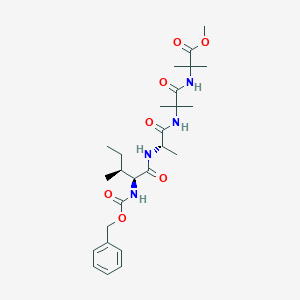
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
